molecular formula C13H18ClNO B4133523 2-[(3-phenyl-2-propyn-1-yl)amino]-1-butanol hydrochloride

2-[(3-phenyl-2-propyn-1-yl)amino]-1-butanol hydrochloride

Cat. No.: B4133523
M. Wt: 239.74 g/mol
InChI Key: YXGSEDLQDGBVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-phenyl-2-propyn-1-yl)amino]-1-butanol hydrochloride is a chemical compound that has been extensively studied for its various biochemical and physiological effects. This compound is also known as PB28, and it has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of PB28 is not fully understood. However, it has been suggested that PB28 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. PB28 has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
PB28 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. PB28 has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

PB28 has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available for purchase from chemical suppliers. PB28 has also been extensively studied, and there is a large body of research available on its various effects and applications. However, there are also some limitations to using PB28 in lab experiments. It may be toxic at high concentrations, and it may not be suitable for use in certain types of experiments.

Future Directions

There are many potential future directions for research on PB28. One area of research could focus on the development of new and more efficient synthesis methods for PB28. Another area of research could focus on the development of new applications for PB28 in the treatment of cancer and neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of PB28 and its various biochemical and physiological effects.

Scientific Research Applications

PB28 has been extensively studied for its potential applications in scientific research. It has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. PB28 has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-(3-phenylprop-2-ynylamino)butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-13(11-15)14-10-6-9-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGSEDLQDGBVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC#CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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